2-Chloro-4-iodo-5-(trifluoromethoxy)pyridine
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Overview
Description
2-Chloro-4-iodo-5-(trifluoromethoxy)pyridine is an organic compound with the molecular formula C6H2ClF3INO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of chlorine, iodine, and trifluoromethoxy groups makes this compound highly reactive and useful in various chemical reactions and applications.
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridines, a group to which this compound belongs, are used in the agrochemical and pharmaceutical industries . They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are believed to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s known that trifluoromethylpyridines and their derivatives have been used in the synthesis of various agrochemicals and pharmaceuticals , suggesting that they may interact with a variety of biochemical pathways.
Pharmacokinetics
The unique physicochemical properties of the fluorine atom and the pyridine moiety in trifluoromethylpyridines may influence their pharmacokinetic properties .
Result of Action
It’s known that trifluoromethylpyridines and their derivatives have been used in the synthesis of various agrochemicals and pharmaceuticals , suggesting that they may have diverse molecular and cellular effects.
Action Environment
It’s known that trifluoromethylpyridines and their derivatives have been used in various environments, from agricultural fields to clinical settings , suggesting that they may be influenced by a variety of environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-iodo-5-(trifluoromethoxy)pyridine typically involves the halogenation of pyridine derivatives. One common method is the iodination of 2-chloro-5-(trifluoromethoxy)pyridine using iodotrimethylsilane. The reaction is carried out under inert atmosphere conditions to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available pyridine derivatives. The process includes halogenation, purification, and crystallization steps to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-iodo-5-(trifluoromethoxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Iodotrimethylsilane: Used for iodination reactions.
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substituted Pyridines: Formed through nucleophilic substitution reactions.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
2-Chloro-4-iodo-5-(trifluoromethoxy)pyridine is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the development of bioactive compounds and pharmaceuticals.
Medicine: As an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: In the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethoxy)pyridine: Similar structure but lacks the iodine atom.
2-Iodopyridine: Similar structure but lacks the chlorine and trifluoromethoxy groups.
Uniqueness
2-Chloro-4-iodo-5-(trifluoromethoxy)pyridine is unique due to the combination of chlorine, iodine, and trifluoromethoxy groups, which provide distinct reactivity and versatility in chemical synthesis .
Properties
IUPAC Name |
2-chloro-4-iodo-5-(trifluoromethoxy)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3INO/c7-5-1-3(11)4(2-12-5)13-6(8,9)10/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEXAPQDSCSEEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)OC(F)(F)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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